

(Z)-Flunarizine: A Technical Guide to its Potential Therapeutic Applications

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Compound of Interest

Compound Name: (Z)-Flunarizine

Cat. No.: B154396

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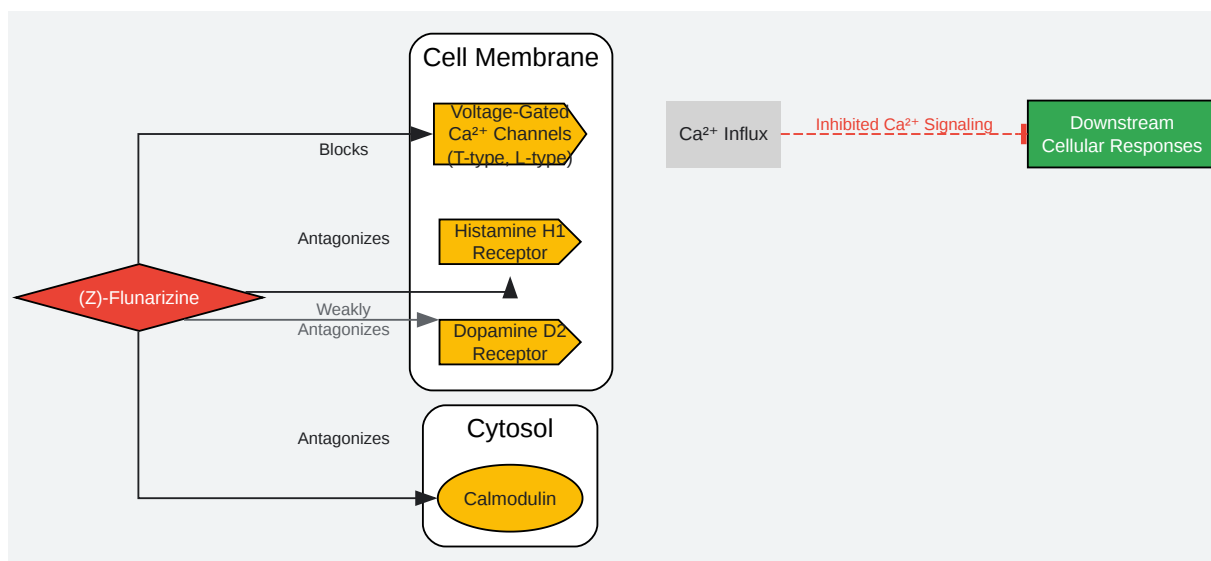
For Researchers, Scientists, and Drug Development Professionals

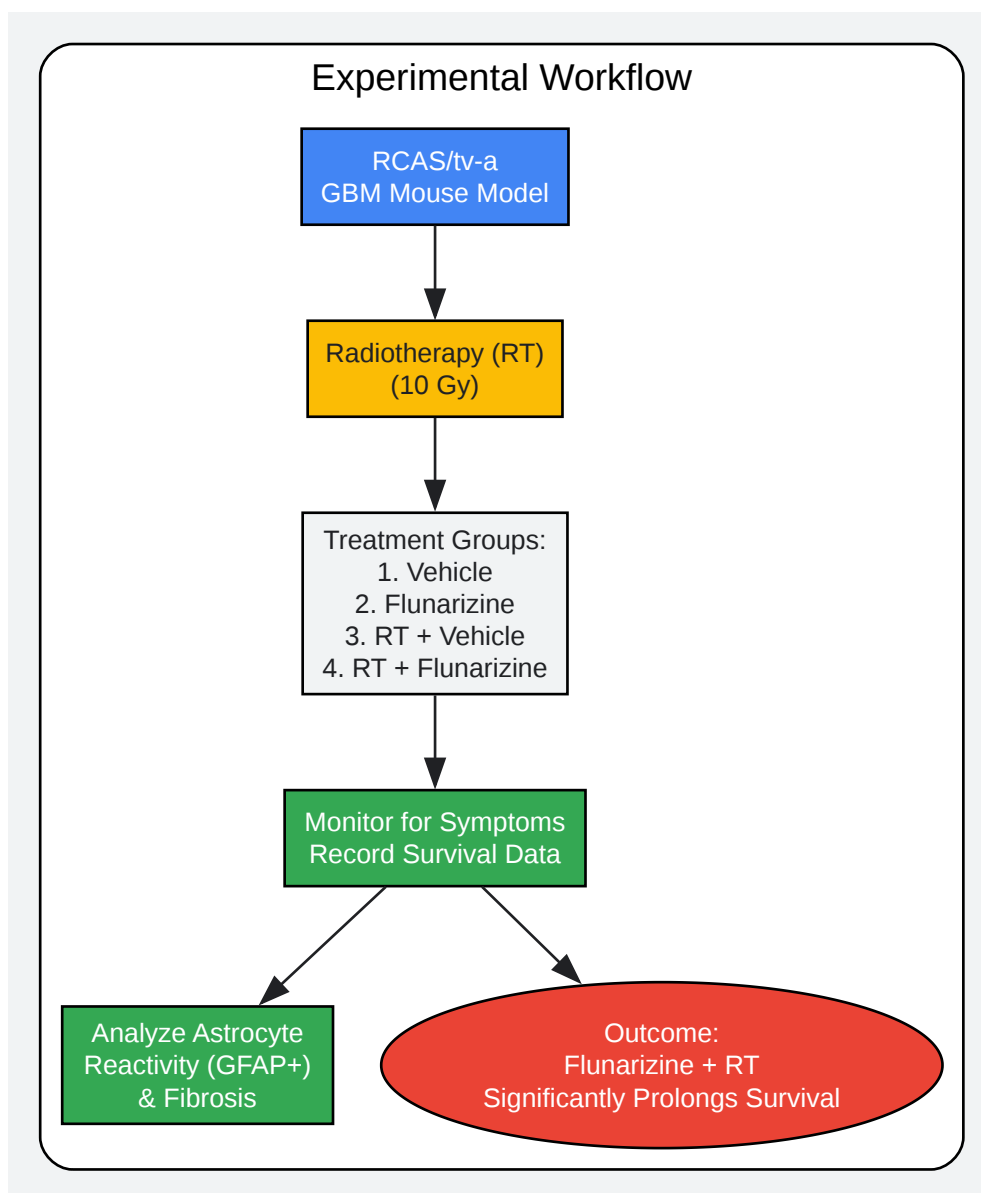
Executive Summary

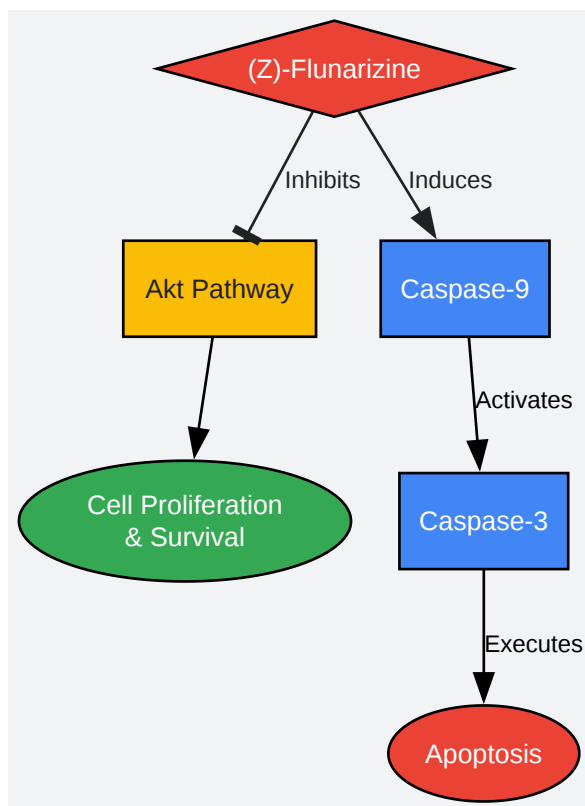
Flunarizine is a well-established selective calcium entry blocker with a complex pharmacological profile that extends beyond its primary mechanism.^{[1][2]} Traditionally used for the prophylaxis of migraine and the management of vertigo, a growing body of preclinical evidence highlights its potential for repurposing in oncology, particularly for glioblastoma, as well as for other neurological disorders and even as an antiviral agent. This document provides a comprehensive technical overview of the molecular mechanisms, preclinical data, and key experimental methodologies related to the emerging therapeutic applications of Flunarizine. Quantitative data are summarized for comparative analysis, and core signaling pathways and experimental workflows are visualized to facilitate understanding.

Core Mechanism of Action

Flunarizine's primary mechanism is the selective inhibition of voltage-dependent T-type and L-type calcium channels, which it is thought to physically plug, thereby preventing excessive transmembrane calcium influx and cellular calcium overload.^{[1][3][4][5]} However, its activity is pleiotropic, engaging multiple other cellular targets that contribute to its broad therapeutic potential. It exhibits calmodulin-binding properties and acts as an antagonist at histamine H1 receptors, and to a lesser extent, at dopamine D2 and serotonin S2 receptors.^{[3][5][6]} This multi-target profile is a key consideration in its application to complex diseases.







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